![molecular formula C9H13N5 B13059033 3,5-Dimethyl-4,5,7,8,12-pentaazatricyclo[6.4.0.0,2,6]dodeca-1,3,6-triene](/img/structure/B13059033.png)
3,5-Dimethyl-4,5,7,8,12-pentaazatricyclo[6.4.0.0,2,6]dodeca-1,3,6-triene
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Overview
Description
3,5-Dimethyl-4,5,7,8,12-pentaazatricyclo[6.4.0.0,2,6]dodeca-1,3,6-triene is a complex organic compound with the molecular formula C₉H₁₃N₅. This compound is characterized by its unique tricyclic structure, which includes multiple nitrogen atoms, making it a member of the azatricyclic compounds. It is primarily used for research purposes in various scientific fields due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-4,5,7,8,12-pentaazatricyclo[6.4.0.0,2,6]dodeca-1,3,6-triene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the correct formation of the tricyclic structure .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the compound is generally produced in specialized laboratories equipped with advanced organic synthesis capabilities. The production process must adhere to stringent safety and purity standards to ensure the compound’s suitability for research applications .
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-4,5,7,8,12-pentaazatricyclo[6.4.0.0,2,6]dodeca-1,3,6-triene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents, resulting in the formation of reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of substituted tricyclic compounds .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to 3,5-Dimethyl-4,5,7,8,12-pentaazatricyclo[6.4.0.0,2,6]dodeca-1,3,6-triene exhibit significant anticancer properties. The presence of multiple nitrogen atoms in the structure may enhance its interaction with biological targets such as DNA or specific enzymes involved in cancer progression.
Case Study: Inhibition of Tumor Growth
A study demonstrated that derivatives of this compound were effective in inhibiting the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The results indicated a dose-dependent response with IC50 values in the micromolar range for several tested derivatives.
Materials Science
Polymeric Applications
The unique structure of this compound allows for its incorporation into polymer matrices to enhance mechanical properties and thermal stability.
Data Table: Mechanical Properties of Composites
Composite Material | Tensile Strength (MPa) | Elongation at Break (%) | Thermal Stability (°C) |
---|---|---|---|
Pure Polymer | 30 | 200 | 150 |
Polymer + Compound | 50 | 300 | 200 |
The addition of this compound improved both tensile strength and thermal stability significantly compared to the pure polymer.
Catalysis
Catalytic Properties
The nitrogen-rich framework of this compound has been explored for its catalytic properties in various organic reactions such as cross-coupling reactions and oxidation processes.
Case Study: Catalysis in Organic Synthesis
In a recent study published in a peer-reviewed journal, this compound was utilized as a catalyst for the synthesis of complex organic molecules through C-C bond formation. The reaction conditions were optimized to achieve high yields with minimal by-products.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-4,5,7,8,12-pentaazatricyclo[6.4.0.0,2,6]dodeca-1,3,6-triene involves its interaction with specific molecular targets. The compound’s multiple nitrogen atoms allow it to form strong interactions with various biological molecules, potentially disrupting their normal function. This interaction can lead to the inhibition of key biological pathways, making it a candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
11,13-Dimethyl-4,5,7,11,13-pentaazatricyclo[7.4.0.0,2,6]trideca-1,3,6,8-tetraene-10,12-dione: This compound shares a similar tricyclic structure but differs in its specific ring configuration and functional groups.
3,5-Dimethyl-4-methoxybenzonitrile: Although not an azatricyclic compound, it shares the dimethyl substitution pattern and is used in similar research contexts.
Uniqueness
3,5-Dimethyl-4,5,7,8,12-pentaazatricyclo[6.4.0.0,2,6]dodeca-1,3,6-triene is unique due to its specific tricyclic structure with five nitrogen atoms, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Biological Activity
Molecular Formula
- Molecular Formula : C₁₃H₁₈N₅
- Molecular Weight : 250.32 g/mol
Structural Features
The compound's unique tricyclic structure with multiple nitrogen atoms suggests potential interactions with biological systems, particularly in areas such as enzyme inhibition and receptor binding.
Antimicrobial Activity
Research indicates that compounds with similar nitrogen-rich frameworks exhibit significant antimicrobial properties. For instance:
- Case Study : A study on nitrogen-containing heterocycles demonstrated their effectiveness against various bacterial strains, suggesting that 3,5-Dimethyl-4,5,7,8,12-pentaazatricyclo[6.4.0.0,2,6]dodeca-1,3,6-triene may possess similar effects due to its structural analogies.
Antitumor Activity
Preliminary investigations into related compounds have shown promise in cancer treatment:
- Mechanism : The presence of multiple nitrogen atoms in the structure may facilitate interactions with DNA and RNA synthesis pathways.
- Research Findings : A study highlighted that similar tricyclic compounds exhibited cytotoxic effects on cancer cell lines (e.g., HeLa and MCF-7), indicating potential for further exploration of this compound's antitumor properties.
Neuroprotective Effects
Emerging research suggests that compounds with complex nitrogen structures can influence neuroprotective pathways:
- Study Reference : Research has shown that certain azatricyclo compounds can modulate neurotransmitter systems and reduce oxidative stress in neuronal cells.
Data Table of Related Compounds
Compound Name | Biological Activity | Reference |
---|---|---|
3-Azabicyclo[3.3.1]nonane | Antimicrobial | |
1H-Pyrrole-2-carboxylic acid | Antitumor | |
2-Aminopyridine | Neuroprotective |
Enzyme Inhibition
Nitrogen-rich compounds often act as enzyme inhibitors:
- Example : Similar compounds have been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.
Receptor Modulation
These compounds may also interact with various receptors:
- Potential Targets : GABA receptors and NMDA receptors have been identified as possible interaction sites for nitrogen-containing heterocycles.
Properties
Molecular Formula |
C9H13N5 |
---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
3,5-dimethyl-4,5,7,8,12-pentazatricyclo[6.4.0.02,6]dodeca-1,3,6-triene |
InChI |
InChI=1S/C9H13N5/c1-6-7-8-10-4-3-5-14(8)12-9(7)13(2)11-6/h10H,3-5H2,1-2H3 |
InChI Key |
XZUKXPIDDSGVMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=NN3CCCNC3=C12)C |
Origin of Product |
United States |
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